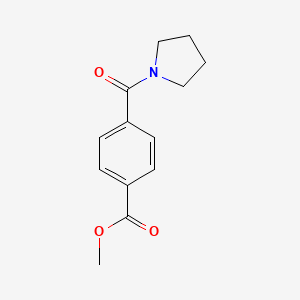![molecular formula C13H13F3N2O5 B2748885 7-Methoxyspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid CAS No. 2551115-41-2](/img/structure/B2748885.png)
7-Methoxyspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a spiro compound, which means it has two rings sharing a single atom. The structure includes a benzoxazine ring and an azetidine ring. Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . Azetidines are four-membered rings containing nitrogen. The compound also includes a methoxy group (OCH3) and a trifluoroacetic acid group (CF3COOH).
Wissenschaftliche Forschungsanwendungen
Cell Signaling Studies
EN300-7432664: has been identified as a small molecule enhancer of rapamycin (SMER), which can be used in cell signaling studies . It acts as a specific inhibitor of Ubiquitin E3 ligase, a protein that plays a crucial role in tagging faulty or damaged proteins for degradation. By inhibiting this ligase, EN300-7432664 can help in understanding the regulation of protein turnover in cells, which is vital for maintaining cellular homeostasis.
Inhibition of SCF Met30
The compound has shown potential in blocking the ubiquitination of Met4 by inhibiting SCF Met30 . This inhibition leads to the activation of the Met4-containing transcription complex, resulting in cell cycle arrest and reduced cell proliferation. This application is particularly relevant in cancer research where controlling cell proliferation is a primary goal.
Activation of MET Genes
Through its action on the SCF Met30 complex, EN300-7432664 can induce the expression of MET genes . These genes are involved in various cellular processes, including growth, survival, and repair. Understanding how MET gene expression is controlled can provide insights into developmental biology and disease progression.
Ultra-High Vacuum (UHV) Technology
While not directly related to the compound , UHV technology is essential in many scientific research applications, including material sciences and high-energy physics . EN300-7432664 could potentially be used in the development of new materials or coatings that require UHV conditions during their synthesis or characterization.
Advanced Materials Development
The ability to analyze and characterize material properties at the atomic and molecular level is crucial for advanced materials development . Compounds like EN300-7432664 could be used to modify surface properties or create new materials with unique characteristics, such as drag reduction or anti-icing capabilities.
Nanotechnology
EN300-7432664 may find applications in nanotechnology, where its properties could be utilized to manipulate materials at the nanoscale . This could lead to innovations in various fields, including chemistry, biomedicine, and mechanics.
Analytical Instrument Manufacturing
The compound’s unique properties might be leveraged in the manufacturing of analytical instruments . These instruments require precise and reliable components that can operate under specific conditions, and EN300-7432664 could contribute to the development of such components.
Optical Coatings
In the field of optics, EN300-7432664 could be used to develop new types of optical coatings . These coatings are essential for enhancing the performance of lenses and mirrors used in telescopes, cameras, and other optical devices.
Eigenschaften
IUPAC Name |
7-methoxyspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.C2HF3O2/c1-15-7-2-3-8-9(4-7)13-10(14)16-11(8)5-12-6-11;3-2(4,5)1(6)7/h2-4,12H,5-6H2,1H3,(H,13,14);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBDSMIQZDHMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CNC3)OC(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2748803.png)



![8-(4-methoxyphenyl)-4-oxo-N-pentyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2748808.png)

![[4-(2-Phenoxyethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2748814.png)
![(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2748816.png)

![4-Bromo-2-{[(2-chloro-6-methylphenyl)amino]methyl}phenol](/img/structure/B2748820.png)


![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-4-carboxylic acid](/img/structure/B2748824.png)
![N1-(furan-2-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2748825.png)